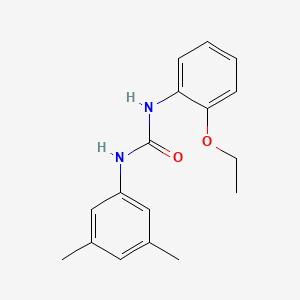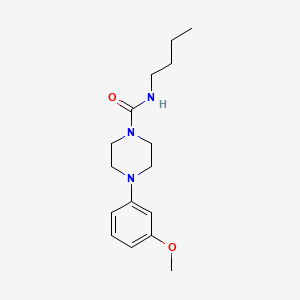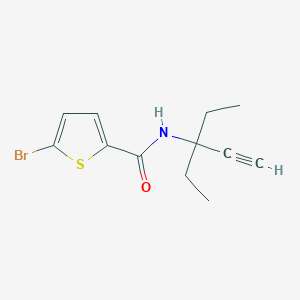![molecular formula C15H18N2O3S B10969235 7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969235.png)
7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(プロパン-2-イリデン)-3-(1,3-チアゾール-2-イルカルバモイル)ビシクロ[221]ヘプタン-2-カルボン酸は、独自の二環式構造と官能基を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
7-(プロパン-2-イリデン)-3-(1,3-チアゾール-2-イルカルバモイル)ビシクロ[2.2.1]ヘプタン-2-カルボン酸の合成は、通常、複数の段階を必要とします。
二環式核の形成: ビシクロ[2.2.1]ヘプタン核は、適切なジエンとジエノフィルのディールス・アルダー反応によって合成できます。
チアゾール基の導入: チアゾール環は、チオアミドとα-ハロケトンを含む環化反応によって導入できます。
最終的な官能基化: プロパン-2-イリデン基は、アルドール縮合反応によって導入できます。
工業的生産方法
この化合物の工業的生産には、収率と純度を最大限に高めるために、上記の合成経路を最適化する必要があるでしょう。これには、ディールス・アルダー反応用の連続フロー反応器や、複数段階のプロセス用の自動合成プラットフォームの使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Thiazole Group: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Final Functionalization: The propan-2-ylidene group can be introduced through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the multi-step process.
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾール環で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応はカルボニル基を標的にし、アルコールまたはアミンに変換できます。
置換: この化合物は、特にカルバモイル基で求核置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコールまたはアミン。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
化学
有機合成において、7-(プロパン-2-イリデン)-3-(1,3-チアゾール-2-イルカルバモイル)ビシクロ[2.2.1]ヘプタン-2-カルボン酸は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造は、新しい反応経路と機構を探求することを可能にします。
生物学
この化合物の潜在的な生物活性は、創薬および開発のための候補となっています。それは、酵素や受容体を含むさまざまな生物学的標的に対する活性をスクリーニングできます。
医学
医薬品化学では、この化合物は、その潜在的な治療効果について調査することができます。その構造は、特定の生物学的経路と相互作用する可能性があることを示唆しており、新しい医薬品の開発のための候補となっています。
産業
材料科学産業では、この化合物は、ポリマーやコーティングなど、ユニークな特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In organic synthesis, 7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological pathways, making it a candidate for the development of new pharmaceuticals.
Industry
In the material science industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
7-(プロパン-2-イリデン)-3-(1,3-チアゾール-2-イルカルバモイル)ビシクロ[2.2.1]ヘプタン-2-カルボン酸の作用機序は、その特定の用途によって異なります。生物学的文脈では、それは酵素または受容体と相互作用し、その活性を調節する可能性があります。チアゾール環とカルバモイル基は、これらの相互作用に関与する重要な官能基であり、水素結合を形成したり、他の非共有結合相互作用に関与したりする可能性があります。
6. 類似化合物の比較
類似化合物
7-(プロパン-2-イリデン)-3-(1,3-チアゾール-2-イルカルバモイル)ビシクロ[2.2.1]ヘプタン-2-カルボキサミド: 類似の構造ですが、カルボン酸ではなくカルボキサミド基を持っています。
7-(プロパン-2-イリデン)-3-(1,3-チアゾール-2-イルカルバモイル)ビシクロ[2.2.1]ヘプタン-2-メタノール: 類似の構造ですが、カルボン酸ではなくメタノール基を持っています。
独自性
7-(プロパン-2-イリデン)-3-(1,3-チアゾール-2-イルカルバモイル)ビシクロ[2.2.1]ヘプタン-2-カルボン酸にカルボン酸基が存在することは、塩やエステルを形成する独特の反応性と可能性を提供し、これはさまざまな化学および生物学的用途で有利となりえます。これは、異なる官能基を持つ類似の化合物とは異なる点です。
類似化合物との比較
Similar Compounds
7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid.
Uniqueness
The presence of the carboxylic acid group in 7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid provides unique reactivity and potential for forming salts and esters, which can be advantageous in various chemical and biological applications. This distinguishes it from similar compounds with different functional groups.
特性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
7-propan-2-ylidene-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3S/c1-7(2)10-8-3-4-9(10)12(14(19)20)11(8)13(18)17-15-16-5-6-21-15/h5-6,8-9,11-12H,3-4H2,1-2H3,(H,19,20)(H,16,17,18) |
InChIキー |
POCGGORPSIQSJX-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C2CCC1C(C2C(=O)NC3=NC=CS3)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B10969179.png)

![Ethyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10969189.png)

![3-fluoro-N-[1-(3-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10969193.png)
![3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10969205.png)
![4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10969210.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1H-indol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10969226.png)
![2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10969230.png)
![N-[1-(5-chlorothiophen-2-yl)propyl]-2-fluorobenzenesulfonamide](/img/structure/B10969246.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10969248.png)

